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Compound of Interest

Compound Name: 1-Chloro-1-butene

Cat. No.: B1623148

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
chloro-1-butene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols are provided for each technique,
aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the available *H and 3C NMR data for the (Z)-isomer of 1-chloro-1-
butene. Comprehensive experimental data for the (E)-isomer is not readily available in public

databases; therefore, predicted values based on spectroscopic principles are provided for
comparison.

Data Presentation

Table 1: *H NMR Spectroscopic Data for 1-Chloro-1-butene (Predicted)
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. (E)-1-chloro-1-butene (Z)-1-chloro-1-butene
Proton Assignment . .
(Predicted) (Predicted)
H1 (CI-CH=) ~6.1 ppm (dt) ~6.0 ppm (dt)
H2 (=CH-CH>) ~5.6 ppm (dt) ~5.4 ppm (dt)
H3 (-CH2-CHs) ~2.1 ppm (p) ~2.2 ppm (p)
H4 (-CHs) ~1.0 ppm (1) ~1.0 ppm (1)

Note: d - doublet, t - triplet, g - quartet, p - pentet, m - multiplet. Coupling constants are
expected to be in the range of 7-15 Hz.

Table 2: 13C NMR Spectroscopic Data for 1-Chloro-1-butene

. (E)-1-chloro-1-butene
Carbon Assignment . (Z2)-1-chloro-1-butene[1]
(Predicted)

C1 (CI-CH=) ~125 ppm Data not available
C2 (=CH-CH2) ~120 ppm Data not available
C3 (-CH2-CH?s) ~25 ppm Data not available
C4 (-CHs) ~13 ppm Data not available

Note: A 13C NMR spectrum for (Z)-1-chloro-1-butene is noted in the PubChem database,
recorded on a Varian CFT-20 instrument.[1] However, specific chemical shift values are not
publicly detailed.

Experimental Protocol: *H and **C NMR Spectroscopy

This protocol outlines the procedure for acquiring high-resolution *H and *3C NMR spectra of a
liquid sample like 1-chloro-1-butene.

1. Sample Preparation:

o Accurately weigh 5-25 mg of 1-chloro-1-butene for *H NMR or 50-100 mg for 3C NMR.[2][3]
[4]
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs) in a clean, dry vial.[2]

For accurate chemical shift referencing, add a small amount of an internal standard, such as
tetramethylsilane (TMS), to the solution.[4]

If the solution contains any particulate matter, filter it through a pipette with a cotton or glass
wool plug into a clean 5 mm NMR tube.[3][4]

Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[5]

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth
using a depth gauge.

Place the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

[4]

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for
obtaining sharp spectral lines.[4]

Tune and match the probe for the desired nucleus (*H or 3C).

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for
'H, and more for 13C), spectral width, and relaxation delay.[4]

Acquire the Free Induction Decay (FID) data.

. Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
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o Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).[4]

 Integrate the peaks in the 'H NMR spectrum to determine the relative ratios of different
protons.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei in the molecule.

Visualization: NMR Structural Assignment

Caption: Molecular structures of (2)- and (E)-1-chloro-1-butene for NMR assignment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of
infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for 1-Chloro-1-butene

r:;vi;\umber Assignment Isomer Reference
~3050 =C-H stretch ) 6]

~2970 C-H stretch (sp?®) (2), (E) 6171
~1650 C=C stretch (2), (E) [61[7]
~1450 C-H bend (CHz) (2), (E) [61[7]
~1380 C-H bend (CHs) (2), (E) [6]17]
Below 800 C-Cl stretch (2), (E) [61[7]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
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ATR-FTIR is a convenient method for obtaining IR spectra of liquid samples with minimal
preparation.

1. Instrument Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[8] Wipe the crystal surface
with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry
completely.

e Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from
the sample spectrum to remove any atmospheric or instrumental interferences.[9]

2. Sample Analysis:

e Place a single drop of 1-chloro-1-butene onto the center of the ATR crystal, ensuring the
crystal surface is fully covered.[8]

» For volatile liquids, a volatiles cover or a liquid retainer can be placed over the sample to
minimize evaporation during the measurement.[10]

e Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good
contact with the crystal.

e Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000-400 cm~1.[9]

3. Data Processing and Cleaning:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a
soft tissue and cleaning with an appropriate solvent.[8]

Visualization: Spectroscopic Analysis Workflow
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NMR AnalysiAs/ IR Analyéis (ATR) \AMS Analysis (GC-MS)
Sample Preparation Background Scan Sample Injection
(5-100 mg in deuterated solvent) (Clean ATR crystal) (Dilute in volatile solvent)
Data Acquisition Sample Measurement Data Acquisition
(Lock, Shim, Acquire FID) (Apply sample to crystal) (GC Separation, El, Detection)
Data Processing Data Processing Data Processing
(FT, Phasing, Calibration) (Background Subtraction) (Library Search, Fragmentation Analysis)

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of 1-chloro-1-butene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for identification and structural analysis.

Data Presentation

The mass spectrum of (Z)-1-chloro-1-butene was obtained via electron ionization (El). The
presence of chlorine is indicated by the characteristic isotopic pattern for fragments containing
a chlorine atom (3°CI:3’Cl ratio of approximately 3:1).

Table 4: Mass Spectrometry Data for (Z)-1-Chloro-1-butene
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miz Relative Intensity (%) Proposed Fragment
92 15 [M+2]* (CaH7%7Cl)

90 45 [M]* (CaH735Cl)

55 100 [CaH7]*

39 50 [C3Hs]*

27 60 [C2Hs]*

Data sourced from NIST WebBook for (Z)-1-chloro-1-butene.[11]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (El)

This protocol is suitable for the analysis of volatile compounds like 1-chloro-1-butene.
1. Sample Preparation:

o Prepare a dilute solution of 1-chloro-1-butene in a volatile, high-purity solvent (e.qg.,
dichloromethane or hexane). A concentration of approximately 10-100 ppm is typically
sufficient.

2. Instrument Setup:
e Gas Chromatograph (GC):

Set the injection port temperature to a value that ensures rapid vaporization without

[¢]

thermal degradation (e.g., 250 °C).

Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).

[¢]

Program the column oven temperature to effectively separate the analyte from the solvent

[¢]

and any impurities. A typical program might start at a low temperature (e.g., 40 °C), hold
for a few minutes, and then ramp up to a higher temperature.

[¢]

Set the carrier gas (usually helium) flow rate.
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Mass Spectrometer (MS):

o Set the ion source temperature (e.g., 230 °C).

o Set the electron energy for electron ionization to 70 eV.[12][13]

o Set the mass analyzer to scan a suitable mass range (e.g., m/z 20-200).

o Allow the transfer line temperature to be sufficiently high to prevent condensation (e.g.,
280 °C).

. Data Acquisition:
Inject a small volume (typically 1 yL) of the sample solution into the GC.
The sample is vaporized and carried onto the GC column where separation occurs.
As the analyte elutes from the column, it enters the MS ion source.

In the ion source, molecules are bombarded with high-energy electrons, causing ionization
and fragmentation.[12][13]

The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge ratio (m/z).[12]

The detector records the abundance of each ion.
. Data Analysis:
The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound. Look for the [M+2]* peak to confirm the presence of chlorine.[14]

Analyze the fragmentation pattern to deduce the structure of the molecule.

Compare the obtained spectrum with a reference library (e.g., NIST) for positive
identification.[12]
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Visualization: Mass Spectrometry Fragmentation
Pathway
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Caption: Proposed fragmentation pathway for 1-chloro-1-butene in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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